![molecular formula C21H15F3N4O2 B2482803 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide CAS No. 847388-08-3](/img/structure/B2482803.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines typically involves the cyclization of aminopyridines with appropriate precursors. A novel method for their synthesis may include the use of catalytic amounts of thiamine hydrochloride in water, highlighting an environmentally benign approach (Jun-hua Liu, Min Lei, Lihong Hu, 2012). Another approach involves the Michael addition/intramolecular cyclization reaction, demonstrating the versatility in synthesis methods for introducing various functional groups, including the trifluoromethyl group (B. Jismy, M. Akssira, D. Knez, G. Guillaumet, S. Gobec, M. Abarbri, 2019).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidine derivatives often features planar ring systems and substituted phenyl rings that influence their physical and chemical properties. The crystal structure analysis reveals weak intermolecular interactions that could affect their reactivity and stability (S. Deng, Feng-jun Cao, Xiao-jun Cai, F. Li, Ping Chen, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on imidazo[1,2-a]pyrimidine derivatives has explored their synthesis and biological activities, including their potential as antiulcer, antiviral, and antibacterial agents. For example, a study by Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential cytoprotective antiulcer properties, though they did not exhibit significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Another research by Hamdouchi et al. (1999) designed and prepared a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as antirhinovirus agents, demonstrating the importance of stereochemistry in the antiviral activity of these compounds (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).
Antineoplastic Activity
The synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives for their antineoplastic activity have been a focus of some studies. Abdel-Hafez (2007) reported on the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, with some compounds showing variable degrees of antineoplastic activity against cell lines tested (Abdel-Hafez, 2007).
Anti-Inflammatory and Analgesic Agents
Research into the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives has also extended to their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Environmental and Sensor Applications
Moreover, the applications of imidazo[1,2-a]pyrimidine derivatives extend beyond medicinal chemistry. For instance, Rawat and Rawat (2018) developed a fluorescent sensor for zinc ion detection using synthesized imidazo[1,2-a]pyrimidine compounds, highlighting the versatility of these molecules in environmental monitoring and chemical sensing (Rawat & Rawat, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-18-7-6-13(17-12-28-9-3-8-25-20(28)27-17)11-16(18)26-19(29)14-4-2-5-15(10-14)21(22,23)24/h2-12H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCPTRLOSXLZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.